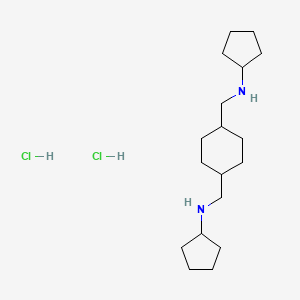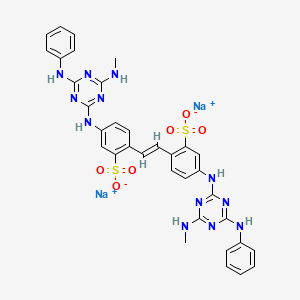
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the cyclization of L-serine derivatives under specific conditions. For instance, the cyclization can be achieved by heating the dipeptide in the presence of a suitable catalyst or under acidic conditions.
Industrial Production Methods
Industrial production of cyclic dipeptides like this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate efficient cyclization.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
Aplicaciones Científicas De Investigación
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione: This compound has a methoxy group instead of an ethyl group.
3,6-Dimethyl-2,5-piperazinedione: This compound has two methyl groups instead of an ethyl and an isopropyl group
Uniqueness
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups may confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
Clave InChI |
YVWHUNPOVITHMN-BQBZGAKWSA-N |
SMILES isomérico |
CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
SMILES canónico |
CCC1C(=O)NC(C(=O)N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)








![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)




